4-amino-3-methyl-N-(4-propoxyphenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide can be achieved through various methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields . Another method involves the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst under ultrasonic irradiation . This green and efficient pathway provides a high-yielding and eco-friendly process for the preparation of benzamide derivatives .
Chemical Reactions Analysis
4-amino-3-methyl-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form amide derivatives.
Scientific Research Applications
4-amino-3-methyl-N-(4-propoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Medicine: It is a crucial raw material and intermediate in the synthesis of many drug candidates.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. As a benzamide derivative, it can interact with various enzymes and receptors in the body, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-amino-3-methyl-N-(4-propoxyphenyl)benzamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound is synthesized using similar methods and has comparable applications in medicinal chemistry.
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits significant biological activities, including anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-amino-3-methyl-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-15-7-5-14(6-8-15)19-17(20)13-4-9-16(18)12(2)11-13/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) |
InChI Key |
BYSDIPRNIBEGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
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